3-Methylglutarimide

Description

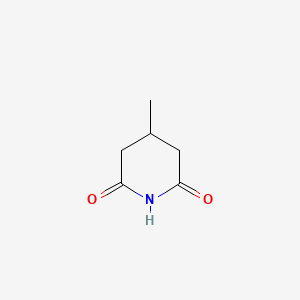

Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(8)7-6(9)3-4/h4H,2-3H2,1H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQNZVVDFWNHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179766 |

Source

|

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25077-26-3 |

Source

|

| Record name | 4-Methyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylglutarimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylglutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLGLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FA9AZ3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylglutarimide: Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-methylglutarimide (also known as 4-methylpiperidine-2,6-dione), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a simple molecule, its core glutarimide structure is a key pharmacophore in a class of powerful therapeutic agents, making a thorough understanding of its properties essential for innovation in this space.

Introduction: The Significance of the Glutarimide Scaffold

3-Methylglutarimide belongs to the glutarimide family of compounds, characterized by a piperidine-2,6-dione heterocyclic ring. While this specific methylated analog is not a therapeutic agent itself, it serves as a crucial building block and a structural motif for understanding a class of drugs with profound biological activities. The glutarimide ring is the cornerstone of Immunomodulatory Drugs (IMiDs®), including the notorious thalidomide and its safer, more potent successors, lenalidomide and pomalidomide.

The pharmacological importance of the glutarimide moiety lies in its ability to bind to the substrate receptor protein cereblon (CRBN), which is part of the Cullin-RING E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism of "molecular glue" has revolutionized targeted protein degradation, opening new avenues for treating cancers and inflammatory diseases. Therefore, a deep dive into the chemical nature of a fundamental glutarimide like the 3-methyl derivative provides invaluable insights for designing novel CRBN-targeting therapeutics.

Chemical Properties and Structure

Structural and Physicochemical Data

The structural and key physicochemical properties of 3-methylglutarimide are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-methylpiperidine-2,6-dione | |

| Synonyms | 3-Methylglutarimide, 3-MG-imide | |

| CAS Number | 25077-26-3 | |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| Melting Point | 144-145 °C | |

| Boiling Point | 279-281 °C (at 764 Torr) | |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | |

| pKa | 11.78 ± 0.40 (Predicted) |

Stereochemistry

3-Methylglutarimide possesses a chiral center at the C3 (or C4 by IUPAC nomenclature for the piperidine ring) position. Consequently, it exists as a pair of enantiomers: (R)-3-methylglutarimide and (S)-3-methylglutarimide.

The stereochemistry of the glutarimide ring is of paramount importance in its biological activity, a lesson learned from the thalidomide tragedy, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer possessed the desired sedative effects. In the context of modern IMiDs, the specific stereoisomer is critical for effective binding to the chiral pocket of cereblon. While 3-methylglutarimide itself is not used therapeutically, any synthesis intended for creating derivatives for biological screening must consider enantioselective strategies to isolate the desired stereoisomer.

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methine proton at the chiral center, and the methylene protons of the piperidine ring. The methyl group would appear as a doublet due to coupling with the adjacent methine proton. The methine proton would be a multiplet. The four methylene protons on the ring are diastereotopic and would likely present as a complex set of multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature six distinct signals: two carbonyl carbons, one methine carbon, two non-equivalent methylene carbons, and one methyl carbon. The carbonyl carbons would have the highest chemical shifts, typically in the range of 170-180 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of 3-methylglutarimide would be characterized by the following key absorptions:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the imide N-H bond.

-

C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretching: Two strong, sharp absorption bands characteristic of the imide carbonyl groups, typically found around 1700 cm⁻¹ and 1750 cm⁻¹. The presence of two bands is due to symmetric and asymmetric stretching of the coupled carbonyls.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 127. The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the piperidine ring, and loss of CO and NH fragments, providing structural confirmation.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 3-methylglutarimide can be approached through several general methods for forming the glutarimide ring. A common and straightforward method involves the cyclization of 3-methylglutaric anhydride with a nitrogen source like ammonia or urea.

Caption: A general synthetic pathway to 3-methylglutarimide.

A plausible laboratory-scale synthesis is detailed in the experimental protocols section.

Chemical Reactivity

The glutarimide ring of 3-methylglutarimide exhibits reactivity characteristic of cyclic imides.

-

Acidity of the N-H Proton: The imide proton is acidic (pKa ≈ 11-12) and can be deprotonated by a suitable base. The resulting anion can be N-alkylated or N-acylated, a common strategy for creating derivatives.

-

Reactions at the Carbonyl Groups: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. Strong nucleophiles or harsh basic/acidic conditions can lead to the hydrolysis and opening of the glutarimide ring.

-

Reactivity of the Glutarimide Ring in Cross-Coupling: N-Acyl glutarimides have been shown to be excellent substrates for N-C(O) bond cross-coupling reactions. This is attributed to the twisted amide bond, which increases its reactivity.[1]

Role in Drug Development: The Cereblon Connection

The primary significance of the 3-methylglutarimide structure in a pharmacological context is its core resemblance to the glutarimide moiety of IMiDs, which is essential for binding to cereblon (CRBN).

Mechanism of Cereblon Binding

The glutarimide ring fits into a specific hydrophobic pocket on the surface of CRBN. This interaction is stabilized by hydrogen bonds between the imide group and amino acid residues within the binding pocket. This binding event "glues" CRBN to neosubstrate proteins that it would not normally recognize, leading to their ubiquitination and degradation.

Caption: Mechanism of glutarimide-mediated protein degradation via Cereblon.

Experimental Protocols

Representative Synthesis of 3-Methylglutarimide

This protocol is a general procedure adapted from the synthesis of similar piperidine-2,6-diones.[2][3]

Materials:

-

3-Methylglutaric anhydride

-

Urea

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methylglutaric anhydride (1.0 eq) and urea (1.1 eq).

-

Add toluene to the flask to create a slurry.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 3-methylglutarimide as a crystalline solid.

Protocol for Assessing Cereblon Binding: HTRF® Assay

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay, a common method for screening compounds that bind to CRBN.[4]

Principle: This is a competitive immunoassay where a test compound (e.g., a derivative of 3-methylglutarimide) competes with a fluorescently labeled thalidomide analog (Thalidomide-Red) for binding to a GST-tagged human Cereblon protein. Binding of an anti-GST antibody labeled with a Europium cryptate donor to the GST-CRBN, and the subsequent binding of the Thalidomide-Red acceptor, results in a high FRET signal. A test compound that binds to CRBN will displace the Thalidomide-Red, leading to a decrease in the FRET signal.

Materials:

-

HTRF Cereblon Binding Kit (e.g., from Revvity) containing:

-

GST-tagged human Cereblon protein

-

Thalidomide-Red (acceptor)

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Assay buffer

-

-

Test compounds

-

384-well low volume white plate

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the provided assay buffer.

-

Dispense the test compound solutions or standards directly into the wells of the 384-well plate.

-

Add the GST-tagged human Cereblon protein solution to each well.

-

Prepare a detection mixture by combining the anti-GST-Europium cryptate and Thalidomide-Red reagents in assay buffer.

-

Add the detection mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665nm/620nm) and plot the results against the concentration of the test compound to determine the IC₅₀ value.

Caption: Workflow for an HTRF-based Cereblon binding assay.

Conclusion

3-Methylglutarimide, while a structurally simple molecule, provides a powerful lens through which to examine the chemistry and biology of a clinically vital class of therapeutics. Its core glutarimide ring is the key to unlocking the novel mechanism of targeted protein degradation via cereblon modulation. A thorough understanding of its structure, stereochemistry, reactivity, and methods for assessing its biological interactions is fundamental for any researcher or drug development professional aiming to innovate in the rapidly evolving field of "molecular glues" and PROTACs. This guide serves as a foundational resource to support such endeavors.

References

-

PubChem Compound Summary for CID 95858, 4-Methyl-2,6-piperidinedione. National Center for Biotechnology Information. [Link]

-

A review of drug isomerism and its significance. PMC. [Link]

-

Thalidomide. Wikipedia. [Link]

-

Molecular mechanisms of thalidomide and its derivatives. PMC. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]

-

Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications. [Link]

-

Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides. ACS Publications. [Link]

-

Protein degradation mechanism of Thalidomide via cereblon-binding. ResearchGate. [Link]

-

Cereblon Binding Assay Kit. BPS Bioscience. [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

-

Data Sheet - Cereblon Binding Assay Kit. BPS Bioscience. [Link]

-

Setup of the fluorescence polarization (FP) based binding assay. ResearchGate. [Link]

-

Cereblon Binding Assay Service. Reaction Biology. [Link]

-

Synthesis of piperidine-2,6-dione derivatives. ResearchGate. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. [Link]

Sources

An In-Depth Technical Guide to 3-Methylglutarimide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylglutarimide, a piperidine-2,6-dione derivative, serves as a pivotal structural motif in medicinal chemistry. This guide provides a comprehensive technical overview of 3-methylglutarimide, including its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of novel therapeutics. Particular emphasis is placed on its function as a pharmacophore for engaging the Cereblon (CRBN) E3 ubiquitin ligase, a key mechanism in the action of immunomodulatory drugs and targeted protein degradation.

Introduction: The Significance of the Glutarimide Scaffold

The glutarimide ring system is a privileged scaffold in medicinal chemistry, most notably recognized for its presence in the immunomodulatory drugs (IMiDs®) such as thalidomide and its analogs, lenalidomide and pomalidomide. These molecules have revolutionized the treatment of multiple myeloma and other hematological malignancies. Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby redirecting the ligase's activity to induce the degradation of specific target proteins.[1][2] 3-Methylglutarimide represents a fundamental building block of this important class of therapeutic agents, and understanding its chemistry and biological relevance is crucial for the design of next-generation targeted therapies.

It is important to distinguish 3-methylglutarimide from its close analog, 3-ethyl-3-methylglutarimide, also known as bemegride.[3][4][5] While both share the glutarimide core, bemegride has a distinct pharmacological profile as a central nervous system stimulant and GABA receptor antagonist.[3] This guide will focus exclusively on 3-methylglutarimide.

Physicochemical Properties of 3-Methylglutarimide

A thorough understanding of the physicochemical properties of 3-methylglutarimide is essential for its handling, formulation, and application in both chemical synthesis and biological assays.

| Property | Value | Reference |

| CAS Number | 25077-26-3 | |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 104-108 °C | |

| Boiling Point | 279-281 °C | |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | General chemical knowledge |

Synthesis of 3-Methylglutarimide

The primary and most direct route to 3-methylglutarimide is through the cyclization of its precursor, 3-methylglutaric anhydride, with a nitrogen source such as ammonia or urea.

Synthesis of the Precursor: 3-Methylglutaric Anhydride

A reliable method for the synthesis of 3-methylglutaric anhydride starts from the Michael addition of diethyl malonate to methyl crotonate, followed by hydrolysis, decarboxylation, and subsequent dehydration with acetic anhydride.[6]

Caption: Synthetic pathway to 3-methylglutaric anhydride.

Experimental Protocol: Synthesis of 3-Methylglutarimide from 3-Methylglutaric Anhydride

This protocol details the synthesis of 3-methylglutarimide via the reaction of 3-methylglutaric anhydride with urea.

Materials:

-

3-Methylglutaric anhydride

-

Urea

-

Sand

-

Heating mantle with a temperature controller

-

Round-bottom flask

-

Condenser

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, thoroughly mix 1 mole equivalent of 3-methylglutaric anhydride with 1.1 mole equivalents of urea. Add an equal volume of sand to the mixture to ensure even heat distribution.

-

Heating: Equip the flask with a condenser and heat the mixture in a heating mantle. Gradually increase the temperature to 150-160 °C.

-

Reaction Progression: The reaction mixture will melt and begin to evolve ammonia gas. Maintain the temperature until the evolution of ammonia ceases, which typically takes 2-3 hours.

-

Purification: After the reaction is complete, allow the mixture to cool. The crude 3-methylglutarimide can be purified by vacuum distillation.

-

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and IR spectroscopy) to confirm its identity and purity.

Applications in Drug Development and Medicinal Chemistry

The primary interest in 3-methylglutarimide for drug development stems from its role as a key pharmacophore for binding to Cereblon (CRBN).

The Glutarimide Moiety and Cereblon (CRBN) Binding

CRBN is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The glutarimide ring of immunomodulatory drugs like thalidomide and its derivatives fits into a specific binding pocket on CRBN.[7] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.

Caption: Mechanism of CRBN-mediated protein degradation.

The methyl group at the 3-position of the glutarimide ring plays a crucial role in the stereospecific interactions with the CRBN binding pocket, influencing the potency and substrate specificity of the molecule.

3-Methylglutarimide as a Scaffold for Novel CRBN Modulators

The simplicity of the 3-methylglutarimide structure makes it an attractive starting point for the design of novel CRBN modulators. Medicinal chemists can functionalize the glutarimide ring to develop new chemical entities with tailored properties. This can include the development of:

-

Molecular Glues: Small molecules that induce the degradation of specific target proteins by binding to an E3 ligase.

-

Proteolysis-Targeting Chimeras (PROTACs): Bifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ligase, linked together. PROTACs bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and degradation of the target.[8][9]

The development of novel glutarimide derivatives that bind to CRBN is an active area of research, with the aim of expanding the range of proteins that can be targeted for degradation.[8]

Beyond CRBN: Other Potential Biological Activities

While the focus is heavily on CRBN, the glutarimide scaffold has been explored for other biological activities. For instance, some glutarimide derivatives have shown potential as anticonvulsant and anti-inflammatory agents. Further research is needed to fully elucidate the therapeutic potential of 3-methylglutarimide and its analogs beyond their interaction with CRBN.

Conclusion and Future Perspectives

3-Methylglutarimide is a molecule of significant interest to the drug development community. Its core structure is fundamental to the activity of a clinically important class of drugs that modulate the function of the Cereblon E3 ubiquitin ligase. The synthetic accessibility of 3-methylglutarimide and the potential for its chemical modification provide a fertile ground for the discovery of novel therapeutics, including next-generation molecular glues and PROTACs. As our understanding of the intricacies of the ubiquitin-proteasome system grows, the importance of foundational scaffolds like 3-methylglutarimide in the design of targeted protein degraders will undoubtedly continue to expand.

References

-

Hartmann, M. D., et al. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 248, 114990. [Link]

-

Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 248, 114990. [Link]

-

Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, Coll. Vol. 4, p.649 (1963); Vol. 34, p.71 (1954). [Link]

-

Zhang, X., et al. (2024). A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. Nature Synthesis, 3, 48–59. [Link]

-

Fischer, E. S., et al. (2014). The role of complex formation in the molecular mechanism of thalidomide and its analogs. Angewandte Chemie International Edition, 53(44), 11790-11794. [Link]

-

Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

-

PubChem. Bemegride. [Link]

Sources

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 3-ETHYL-3-METHYLGLUTARIMIDE | 64-65-3 [chemicalbook.com]

- 5. Bemegride | C8H13NO2 | CID 2310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Core Topic: Solubility Profile of 3-Methylglutarimide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 3-methylglutarimide. Recognizing the scarcity of consolidated public data on this specific molecule, this document emphasizes the foundational principles and robust experimental methodologies required to establish a reliable solubility profile. It is designed to empower researchers to generate and interpret high-quality solubility data, a cornerstone for applications ranging from synthetic chemistry to pharmaceutical formulation.

Introduction: The Significance of 3-Methylglutarimide and Its Solubility

3-Methylglutarimide, a derivative of piperidine-2,6-dione, belongs to the glutarimide class of compounds. The glutarimide ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like thalidomide and its analogs (lenalidomide, pomalidomide), which are crucial for treating various cancers and inflammatory diseases[1][2]. While 3-methylglutarimide itself is primarily a research chemical and synthetic building block, understanding its physicochemical properties is paramount for its effective use.

Solubility is a critical determinant of a compound's utility. In drug development, poor aqueous solubility can severely limit oral bioavailability, hindering a promising candidate's progression[3]. In chemical synthesis, solubility dictates the choice of reaction media, purification strategies like recrystallization, and final product formulation[4][5]. Therefore, a thorough understanding of 3-methylglutarimide's behavior in different solvent systems is not merely academic but a practical necessity for innovation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a substance is governed by the intermolecular forces between the solute (3-methylglutarimide) and the solvent. The principle of "like dissolves like" provides a foundational predictive tool.

Molecular Structure Analysis:

3-Methylglutarimide (molar mass: 127.14 g/mol ) possesses a dualistic chemical nature[6]:

-

Polar Region: The glutarimide ring contains two polar carbonyl groups (C=O) as hydrogen bond acceptors and one imide proton (-NH-) that can act as a hydrogen bond donor[6]. This region imparts hydrophilicity.

-

Non-polar Region: The methyl group (-CH₃) at the 3-position introduces a small lipophilic character.

This structure suggests that 3-methylglutarimide will exhibit moderate polarity. Its solubility will be highest in solvents that can effectively engage in hydrogen bonding and accommodate both its polar and non-polar features. The imide proton is weakly acidic, and its deprotonation under basic conditions can dramatically increase aqueous solubility due to the formation of a highly polar salt[3][7][8].

The diagram below illustrates the key molecular features of 3-methylglutarimide that dictate its interactions with solvent molecules.

Solubility Profile of Glutarimide Analogs: A Comparative Overview

While specific quantitative data for 3-methylglutarimide is not widely published, examining its close analogs provides critical context and highlights the sensitivity of solubility to minor structural modifications.

| Compound | Structure | Water Solubility | Organic Solvent Solubility | Reference(s) |

| Glutarimide (Parent Compound) | C₅H₇NO₂ | Soluble | Soluble in ethanol, acetone, chloroform, DCM. Insoluble in ether. | [1][9] |

| 3-Methylglutarimide | C₆H₉NO₂ | Data not readily available | Data not readily available | [6] |

| 3-Ethyl-3-methylglutarimide | C₈H₁₃NO₂ | Insoluble / Poorly Soluble (<1 mg/mL) | Soluble in DMSO and Ethanol. | [7][8] |

This comparison strongly suggests that the addition of small alkyl groups to the glutarimide ring significantly decreases aqueous solubility. The single methyl group on 3-methylglutarimide likely places its water solubility between that of glutarimide and the more substituted 3-ethyl-3-methylglutarimide. This underscores the necessity of empirical determination rather than relying on extrapolation.

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, the shake-flask method is the universally accepted gold standard for determining equilibrium solubility[10][11]. It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.

Step-by-Step Experimental Procedure

A. Materials and Reagents:

-

3-Methylglutarimide (solid, >98% purity)

-

Solvents of interest (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass tubes with screw caps

-

Calibrated pipettes and analytical balance

B. Equipment:

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Validated analytical instrument (e.g., HPLC-UV, see Section 5)

C. Protocol:

-

Preparation: Add an excess amount of solid 3-methylglutarimide (e.g., 10-20 mg) to a vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the solution is saturated[10][12].

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To obtain a clear, particle-free supernatant, either:

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Filter the suspension through a 0.22 µm syringe filter. Discard the initial few drops to avoid any adsorption effects.

-

-

Sample Preparation for Analysis: Carefully take a precise aliquot of the clear supernatant and dilute it with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 3-methylglutarimide.

-

Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

This self-validating protocol ensures accuracy by confirming the presence of excess solid at equilibrium, guaranteeing that the solution is truly saturated.

Analytical Quantification: Measuring What's Dissolved

Accurate quantification of the dissolved solute is as crucial as the equilibration process itself. The choice of analytical technique depends on the compound's properties and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most robust and widely used method. It offers high specificity and sensitivity.

-

Typical Conditions: A reversed-phase C18 column is often suitable. The mobile phase would likely be a mixture of water and a polar organic solvent like acetonitrile or methanol. Detection can be performed at a wavelength where 3-methylglutarimide absorbs UV light.

-

Validation: A calibration curve must be generated using standards of known concentrations to ensure linearity and accuracy.

-

-

UV-Vis Spectrophotometry: A simpler, high-throughput alternative if 3-methylglutarimide has a unique UV absorbance profile and the solvent does not interfere[13]. A full spectrum scan should be performed first to identify the wavelength of maximum absorbance (λ-max). This method is less specific than HPLC and may be prone to interference from impurities.

Conclusion: A Pathway to a Comprehensive Solubility Profile

While a complete public dataset on the solubility of 3-methylglutarimide is lacking, this guide establishes the essential theoretical and practical framework for its determination. By understanding the molecule's inherent chemical properties and diligently applying the gold-standard shake-flask methodology coupled with robust analytical quantification, researchers can generate the high-quality, reliable data needed to advance their work. This systematic approach transforms solubility determination from a routine measurement into a predictive tool for success in synthesis, formulation, and drug discovery.

References

-

Shakeel, F., Haq, N., Al-Dharrab, A. A., & Alanazi, F. K. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

-

Persson, A. M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Nishikubo, T., Kameyama, A., & Suzuki, T. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Journal of the Photopolymer Science and Technology, 20(1), 1-4. [Link]

-

Fogli, S., & Piras, S. (2022). Imiquimod Solubility in Different Solvents: An Interpretative Approach. Molecules, 27(19), 6289. [Link]

-

Wikipedia. (n.d.). Glutarimide. Retrieved from [Link]

-

Valderrama, J. O., & Cardona, L. F. (2012). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Methyl-2,6-piperidinedione. Retrieved from [Link]

-

Shakeel, F., Haq, N., Alsarra, I., & Alshehri, S. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. PubMed. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Vange, J., & Sarlah, D. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 4(11), 843-855. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. Retrieved from [Link]

-

Burger, J. L., et al. (2022). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 61(4), 1863–1876. [Link]

-

Marsac, P. J., Li, T., & Taylor, L. S. (2009). Estimation of drug-polymer miscibility and solubility in amorphous solid dispersions using experimentally determined interaction parameters. Pharmaceutical Research, 26(1), 139-151. [Link]

-

Abramov, Y., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Carlucci, G., et al. (1999). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 429-444. [Link]

-

D'Amato, E. M., et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(7), 4857–4866. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10. [Link]

-

Voronkov, M. G., et al. (2022). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers, 14(17), 3624. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(11), 2468–2481. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

PubChem. (n.d.). Glutarimide, 3-heptyl-3-methyl-. Retrieved from [Link]

-

Afzal, W., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

-

Reddit. (2024). Recrystallization pointers. r/chemistry. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bemegride, 99+%. Retrieved from [Link]

-

Raza, A., et al. (2016). A Novel Quantitative Spectrophotometric Method for the Determination of Vigabatrin in Pharmaceutical Formulations. Current Pharmaceutical Analysis, 12(4), 366-370. [Link]

-

Abramov, Y., et al. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. ChemRxiv. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Al-Hamimi, S., et al. (2025). Determination of the solubility of methyldopa in supercritical carbon dioxide for drug delivery applications: thermal analysis. Scientific Reports, 15, 1234. [Link]

Sources

- 1. Glutarimide CAS#: 1121-89-7 [m.chemicalbook.com]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Methyl-2,6-piperidinedione | C6H9NO2 | CID 95858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. 3-ETHYL-3-METHYLGLUTARIMIDE | 64-65-3 [chemicalbook.com]

- 9. Glutarimide - Wikipedia [en.wikipedia.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. aaup.edu [aaup.edu]

Spectroscopic Analysis of 3-Methylglutarimide: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Methylglutarimide (also known by its IUPAC name, 4-methylpiperidine-2,6-dione). Due to a lack of publicly available, experimentally verified spectra for this specific compound in comprehensive databases, this guide will focus on the theoretical underpinnings of its spectroscopic signature. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the known effects of its constituent functional groups. This approach provides a robust framework for researchers who may be synthesizing or identifying this compound.

Molecular Structure and Its Spectroscopic Implications

To understand the spectroscopic data of 3-Methylglutarimide, it is essential to first consider its molecular structure. The molecule consists of a six-membered piperidine-2,6-dione ring, which is a cyclic imide, with a methyl group substituted at the 4-position.

The Biological Versatility of the 3-Methylglutarimide Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glutarimide ring, a piperidine-2,6-dione structure, serves as a privileged scaffold in medicinal chemistry, most notably as the core of immunomodulatory drugs (IMiDs®) like thalidomide and its analogs. The introduction of a methyl group at the 3-position creates a chiral center, giving rise to 3-methylglutarimide, a seemingly simple modification that significantly influences biological activity and opens new avenues for therapeutic development. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action associated with 3-methylglutarimide and its derivatives. We will delve into their anticancer, anti-inflammatory, and neuroprotective potential, supported by detailed experimental protocols and an analysis of structure-activity relationships (SAR) to empower researchers in the design of novel therapeutics based on this versatile core.

The 3-Methylglutarimide Core: Synthesis and Chemical Properties

The synthesis of 3-methylglutarimide derivatives typically begins with the formation of the corresponding anhydride, 3-methylglutaric anhydride. This key intermediate can be prepared through methods such as the condensation of acetaldehyde with cyanoacetamide or the oxidation of 3-methyl-1,3-cyclohexanedione.[1] A simplified and scalable method involves the reaction of diethyl malonate and methyl crotonate, followed by hydrolysis, decarboxylation, and cyclization.[1]

Once the anhydride is obtained, it can be readily converted to the glutarimide ring. A common method involves heating the anhydride with an appropriate primary amine or ammonia, followed by thermal dehydration to close the imide ring.[2][3] This approach allows for the introduction of a wide variety of substituents on the imide nitrogen (N-substitution), a key position for modulating the compound's properties.

Alternatively, N-alkylation of a pre-formed 3-methylglutarimide ring can be achieved by reacting it with an appropriate alkyl or benzyl halide in the presence of a base. This two-pronged synthetic strategy provides a flexible platform for generating a diverse library of derivatives for biological screening.

Anticancer Activity: Beyond the Thalidomide Legacy

The most profound impact of the glutarimide scaffold in oncology is its role in targeted protein degradation. The glutarimide moiety is essential for binding to the substrate receptor cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRL4-CRBN.

The addition of a methyl group at the 3-position, as seen in analogs of thalidomide, can influence the binding affinity for CRBN and the recruitment of neosubstrates. For instance, the antiproliferative effects of many glutarimide-based anticancer agents are mediated by the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[5]

While the IMiDs are the most famous examples, other 3-methylglutarimide-containing compounds have demonstrated significant anticancer potential. Streptoglutarimide H, a natural product isolated from a marine-derived actinomycete, has been shown to inhibit the proliferation of lung cancer cells.[6] Its mechanism involves downregulating proteins related to the cell cycle and nucleotide synthesis, leading to a G0/G1 phase block.[6] Interestingly, streptoglutarimide H also reduces the expression of glycolytic enzymes and the deubiquitinase USP28, which stabilizes the oncogenic transcription factor c-Myc.[6] This suggests that 3-methylglutarimide derivatives can exert anticancer effects through both CRBN-dependent and independent pathways.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the 3-methylglutarimide derivative in the appropriate cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) and untreated wells as controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, add 10-28 µL of a 2-5 mg/mL MTT solution in PBS to each well.[7][9]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[7][9]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in dilute acid) to each well to dissolve the purple formazan crystals.[7][9]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Caption: Experimental workflow for the DSS-induced colitis model in mice.

Neuroprotective Potential: An Emerging Frontier

While the anticancer and anti-inflammatory roles of glutarimide derivatives are well-established, their potential in treating neurodegenerative diseases is an area of growing interest. Neuroinflammation and excitotoxicity are common pathological features in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke. [10] The mechanism of action for thalidomide and its analogs, involving the regulation of TNF-α and NF-κB, points to a potential role in mitigating neuroinflammation. [4]Furthermore, some studies have explored the neuroprotective effects of compounds that modulate metabotropic glutamate receptors (mGluRs). [5][11]Given the structural diversity achievable with the 3-methylglutarimide scaffold, it is conceivable that derivatives could be designed to interact with CNS targets, offering protection against neuronal injury.

For instance, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors, commonly known as statins, have been shown to protect neurons from excitotoxicity. [12]HMG-CoA is a precursor in the metabolic pathway of 3-methylglutaric acid, from which 3-methylglutaric anhydride is derived. [13]This biochemical link suggests that compounds based on the 3-methylglutarimide structure might influence related pathways involved in neuronal health and cholesterol homeostasis, which are critical in neurodegenerative processes. [12]

Caption: Potential neuroprotective mechanisms of 3-methylglutarimide derivatives.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. [4][14]For 3-methylglutarimide derivatives, several key structural features influence their efficacy.

-

The Glutarimide Ring: This moiety is paramount for CRBN-dependent activities. The two carbonyl groups and the imide proton form critical hydrogen bonds within the CRBN binding pocket. [6]* The 3-Methyl Group: This group introduces a chiral center. The stereochemistry (R vs. S) at this position can dramatically affect biological activity, particularly in the context of CRBN binding and neosubstrate recruitment.

-

N-Substitution: Modifications at the imide nitrogen can alter the compound's physicochemical properties, such as solubility and cell permeability. N-alkylation can also be used as a prodrug strategy to mask CRBN binding until the alkyl group is enzymatically cleaved in vivo. [15]* Substitution at other positions: Adding functional groups to other positions on the glutarimide ring or to substituents at the 3-position can fine-tune the compound's activity. For example, in antiviral glutarimide derivatives, a conjugated system at the β-substituted moiety was found to enhance antiviral activity. [14][16]

Conclusion and Future Directions

The 3-methylglutarimide scaffold is a versatile and powerful core for the development of novel therapeutics. While its role in CRBN-mediated protein degradation has revolutionized aspects of cancer therapy, the broader biological potential of its derivatives is still being uncovered. The anti-inflammatory and antiviral activities of specific 3-methylglutarimide compounds highlight the possibility of developing therapies that are distinct from the thalidomide lineage.

Future research should focus on:

-

Exploring CRBN-Independent Mechanisms: Elucidating how derivatives like DTCM-G exert their effects will open new therapeutic avenues.

-

Systematic SAR Studies: A comprehensive investigation of substitutions around the 3-methylglutarimide ring is needed to build robust models for predicting activity and designing more potent and selective compounds.

-

Neuroprotection: The potential for 3-methylglutarimide derivatives to combat neurodegenerative diseases is a promising but underexplored area that warrants significant investigation.

By leveraging the synthetic tractability and diverse bioactivities of the 3-methylglutarimide core, researchers are well-positioned to develop the next generation of targeted and effective therapies for a range of challenging diseases.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

NCBI. (2021). Induction of colitis and its analyses - Glycoscience Protocols. [Link]

-

Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. [Link]

-

ResearchGate. Experimental protocol for the induction of colitis in mice. [Link]

-

NCBI. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

PubMed. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. [Link]

-

NIH. (2019). 3-Methylglutaric acid in energy metabolism. [Link]

-

PubMed. (2016). Novel Anti-Inflammatory Agent 3-[(dodecylthiocarbonyl)-methyl]-glutarimide Ameliorates Murine Models of Inflammatory Bowel Disease. [Link]

-

Fivephoton Biochemicals. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. [Link]

-

NIH. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

-

ResearchGate. Western blot analysis of NF-kB protein levels between groups by.... [Link]

-

ResearchGate. Western blot analysis of NF-kB and pNF-kB. [Link]

-

PubMed. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. [Link]

-

NIH. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

-

NIH. (2022). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. [Link]

-

PubMed. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. [Link]

-

NIH. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

-

ResearchGate. (2014). Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. [Link]

-

ResearchGate. Protein degradation mechanism of Thalidomide via cereblon-binding. [Link]

-

RSC Publishing. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

-

PubMed. Novel Anti-Inflammatory Agent 3-[(dodecylthiocarbonyl)-methyl]-glutarimide Ameliorates Murine Models of Inflammatory Bowel Disease. [Link]

-

PubMed. (2020). Neuroprotection mediated by natural products and their chemical derivatives. [Link]

-

PubMed. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. [Link]

-

NIH. (2024). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. [Link]

-

Bentham Science. (2024). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. [Link]

-

MDPI. (2021). Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells. [Link]

-

SAGE Journals. (2021). Structure-activity relationship of anticancer drug candidate quinones. [Link]

-

ResearchGate. (2025). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. [Link]

-

PubMed. (2000). Neuroprotective Effects of Group III mGluR in Traumatic Neuronal Injury. [Link]

-

ResearchGate. (2025). New Anticancer Agents: Structure-Activity Relationships. [Link]

-

NIH. (2005). 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors Protect Cortical Neurons from Excitotoxicity. [Link]

-

PubMed. (2023). Synthesis and SAR study of novel diimide skeleton compounds with the anti-inflammatory activities in vitro and in vivo. [Link]

-

PubMed. (2012). S632A3, a new glutarimide antibiotic, suppresses lipopolysaccharide-induced pro-inflammatory responses via inhibiting the activation of glycogen synthase kinase 3β. [Link]

-

Drug Design. Structure Activity Relationships. [Link]

Sources

- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of group III mGluR in traumatic neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. clyte.tech [clyte.tech]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [edgccjournal.org]

- 12. 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors Protect Cortical Neurons from Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. novamedline.com [novamedline.com]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Methylglutarimide in the Central Nervous System

Abstract

While direct research on the specific central nervous system (CNS) effects of 3-methylglutarimide is limited, its structural similarity to a class of well-characterized neuroactive compounds provides a strong foundation for postulating its mechanism of action. This technical guide synthesizes evidence from the broader family of glutarimide derivatives to construct a scientifically rigorous and inferred mechanism for 3-methylglutarimide. We will delve into the established pharmacology of related molecules, propose a primary mechanism of action centered on the GABAergic system, and outline the experimental methodologies required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the potential neuropharmacological properties of this compound.

The Glutarimide Scaffold: A Privileged Structure in Neuropharmacology

The glutarimide ring, a piperidine-2,6-dione structure, is a core component of several pharmacologically active agents.[1] Its presence in molecules with diverse CNS activities underscores its importance as a pharmacophore. Notable examples include thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide, as well as the CNS stimulant bemegride.[1][2] While thalidomide's primary systemic mechanism involves binding to the cereblon (CRBN) E3 ubiquitin ligase, leading to protein degradation, its sedative effects suggest a distinct CNS activity that may be inherent to the glutarimide moiety or its metabolites.[1][3][4]

The most direct evidence for the neuroactive potential of the glutarimide scaffold comes from bemegride (3-ethyl-3-methylglutarimide). Bemegride is a known CNS stimulant and has been used as an analeptic to counteract barbiturate overdose.[2][5][6][7][8] Its mechanism is understood to be the antagonism of the GABA-A receptor.[5][8] Given that 3-methylglutarimide shares the core glutarimide structure with an alkyl substitution at the 3-position, it is highly probable that its primary CNS mechanism of action also involves modulation of the GABAergic system.

Proposed Primary Mechanism of Action: Modulation of the GABAergic System

The balance between excitatory and inhibitory neurotransmission is fundamental to CNS function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting on GABA-A and GABA-B receptors.[8][9] The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for many neuroactive drugs, including benzodiazepines, barbiturates, and neurosteroids.[9][10][11] These drugs act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal hyperpolarization and inhibition.[11]

Conversely, antagonists of the GABA-A receptor block or reduce the inhibitory effect of GABA, leading to increased neuronal excitability and CNS stimulation.[8] The action of bemegride as a non-competitive GABA antagonist provides a compelling model for the putative action of 3-methylglutarimide.[8] It is hypothesized that 3-methylglutarimide binds to the GABA-A receptor complex, likely at a site distinct from the GABA binding site, and induces a conformational change that reduces the channel's affinity for GABA or impedes chloride ion influx.

Caption: Proposed antagonistic action of 3-methylglutarimide on the GABA-A receptor.

Potential Interaction with the Glutamatergic System

While the GABAergic system represents the most probable primary target, the possibility of interaction with the glutamatergic system should not be overlooked. Glutamate is the principal excitatory neurotransmitter in the CNS, and its receptors, both ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluRs), are critical for synaptic plasticity, learning, and memory.[12][13][14] Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric disorders.[12][15][16]

Given the structural resemblance of the glutarimide ring to glutamate, it is conceivable that 3-methylglutarimide could act as a competitive or non-competitive antagonist at glutamate receptors. Such an action would lead to a reduction in excitatory neurotransmission, potentially resulting in sedative or anticonvulsant effects. This contrasts with the stimulant effects expected from GABA-A antagonism, highlighting the need for empirical investigation to determine the net effect of 3-methylglutarimide on CNS activity.

Experimental Validation: A Step-by-Step Approach

To elucidate the precise mechanism of action of 3-methylglutarimide, a multi-faceted experimental approach is necessary. The following protocols provide a framework for a comprehensive investigation.

Radioligand Binding Assays

Objective: To determine if 3-methylglutarimide binds to GABA-A or glutamate receptors and to quantify its binding affinity (Ki).

Principle: These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target receptor by the unlabeled test compound (3-methylglutarimide).[17][18]

Protocol for GABA-A Receptor Binding Assay:

-

Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or cerebellum) known to have a high density of GABA-A receptors.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a specific GABA-A receptor radioligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of 3-methylglutarimide.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).

-

Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 3-methylglutarimide to generate a competition curve and calculate the IC50 (the concentration of 3-methylglutarimide that inhibits 50% of specific radioligand binding). The Ki can then be calculated using the Cheng-Prusoff equation.[18]

Caption: Workflow for a radioligand binding assay.

Electrophysiological Studies

Objective: To characterize the functional effects of 3-methylglutarimide on GABA-A and glutamate receptor-mediated currents in individual neurons.

Principle: Whole-cell patch-clamp recording allows for the direct measurement of ion channel activity in response to neurotransmitter application and modulation by test compounds.

Protocol for Whole-Cell Patch-Clamp Recording:

-

Cell Preparation: Use primary neuronal cultures or brain slices containing neurons that express the target receptors.

-

Recording Setup: Position a glass micropipette filled with an internal solution onto the surface of a neuron and form a high-resistance seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Current Measurement: Clamp the neuron's membrane potential at a specific voltage and record the currents elicited by the application of GABA or glutamate.

-

Compound Application: Perfuse the cells with a solution containing 3-methylglutarimide and re-measure the neurotransmitter-evoked currents.

-

Data Analysis: Compare the amplitude, kinetics, and reversal potential of the currents in the presence and absence of 3-methylglutarimide to determine its effect (e.g., potentiation, inhibition, or no effect).

In Vivo Behavioral Assays

Objective: To assess the overall effect of 3-methylglutarimide on CNS activity and behavior in animal models.

Principle: Changes in locomotor activity, anxiety levels, and seizure susceptibility can indicate whether a compound has stimulant, depressant, anxiolytic, or anxiogenic effects.

Examples of Relevant Assays:

-

Open Field Test: Measures locomotor activity and anxiety-like behavior. A CNS stimulant would be expected to increase distance traveled and time spent in the center of the arena.

-

Elevated Plus Maze: Assesses anxiety-like behavior. An anxiogenic compound would decrease the time spent in the open arms of the maze.

-

Pentylenetetrazol (PTZ)-Induced Seizure Model: Evaluates anticonvulsant or pro-convulsant activity. A GABA-A antagonist would be expected to lower the seizure threshold and increase seizure severity.

Quantitative Data Summary

As direct experimental data for 3-methylglutarimide is not currently available in the public domain, the following table presents hypothetical data based on the proposed mechanisms of action for illustrative purposes.

| Assay Type | Parameter | Hypothetical Value | Implied Mechanism |

| GABA-A Receptor Binding | Ki ([3H]muscimol displacement) | 5 µM | Moderate affinity for the GABA-A receptor |

| Electrophysiology | GABA-evoked Cl- current | 40% inhibition at 10 µM | Functional antagonism of GABA-A receptors |

| Open Field Test | Total distance traveled | 30% increase at 10 mg/kg | CNS stimulant effect |

| PTZ Seizure Threshold | Seizure onset latency | 25% decrease at 10 mg/kg | Pro-convulsant effect consistent with GABA antagonism |

Conclusion and Future Directions

The available evidence strongly suggests that 3-methylglutarimide is likely to exert its effects on the central nervous system through the modulation of inhibitory GABAergic neurotransmission. Its structural similarity to the known GABA-A antagonist and CNS stimulant, bemegride, provides a solid foundation for this hypothesis. However, the potential for interactions with the glutamatergic system cannot be dismissed and warrants investigation.

The experimental framework outlined in this guide provides a clear path forward for definitively elucidating the mechanism of action of 3-methylglutarimide. A thorough characterization of its binding profile, functional effects on neuronal currents, and in vivo behavioral consequences will be crucial for understanding its neuropharmacological properties and potential therapeutic or toxicological implications. Future research should also explore the structure-activity relationships of related glutarimide derivatives to further refine our understanding of how modifications to this privileged scaffold influence CNS activity.

References

-

Pharmacology of new glutarimide compounds - PubMed. [Link]

-

The Dihydroxy Metabolite of the Teratogen Thalidomide Causes Oxidative DNA Damage. [Link]

-

Hydrolyzed metabolites of thalidomide: synthesis and TNF-alpha production-inhibitory activity - PubMed. [Link]

-

Glutarimide - Wikipedia. [Link]

-

Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC - NIH. [Link]

-

Reduction of barbiturate anaesthesia by new glutarimide compounds in mice - PubMed. [Link]

-

Thalidomide - Wikipedia. [Link]

-

Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed. [Link]

-

Targeting the Glutamatergic System to Develop Novel, Improved Therapeutics for Mood Disorders - PubMed Central. [Link]

-

5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis - PubMed. [Link]

-

Development of binding assays to screen ligands for Plasmodium falciparum thioredoxin and glutathione reductases by ultrafiltration and liquid chromatography/mass spectrometry - PubMed. [Link]

-

Activation of group III mGluRs inhibits GABAergic and glutamatergic transmission in the substantia nigra pars reticulata - PubMed. [Link]

-

Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2) - PubMed. [Link]

-

Molecular Mechanisms of Environmental Metal Neurotoxicity: A Focus on the Interactions of Metals with Synapse Structure and Function - MDPI. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

-

Preventing Phosphorylation of the GABAAR β3 Subunit Compromises the Behavioral Effects of Neuroactive Steroids - Frontiers. [Link]

-

[Treatment of severe barbiturate poisoning by beta-ethyl-beta-methyl-glutarimide (megimide-bemegride)] - PubMed. [Link]

-

Biosynthesis of the (2S,3R)-3-methyl glutamate residue of nonribosomal lipopeptides. [Link]

-

GABAA receptor positive allosteric modulator - Wikipedia. [Link]

-

3-Hydroxy-3-Methylglutaric Acid Disrupts Brain Bioenergetics, Redox Homeostasis, and Mitochondrial Dynamics and Affects Neurodevelopment in Neonatal Wistar Rats - MDPI. [Link]

-

The glutamatergic system in Alzheimer's disease: a systematic review with meta-analysis. [Link]

-

Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI. [Link]

-

Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PubMed Central. [Link]

-

Altered Expression of Genes Associated with Major Neurotransmitter Systems in the Reward-Related Brain Regions of Mice with Positive Fighting Experience - MDPI. [Link]

-

Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances - PubMed. [Link]

-

Neurotranmission systems as targets for toxicants: a review - PubMed. [Link]

-

Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological disorders - PubMed. [Link]

-

[Treatment of severe barbiturate poisoning with the aid of glutarimide (megimide)] - PubMed. [Link]

-

Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression - PMC - PubMed Central. [Link]

-

Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis - PMC - PubMed Central. [Link]

-

What is the mechanism of Bemegride? - Patsnap Synapse. [Link]

-

Drug targeting to the brain - PubMed. [Link]

-

Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - MDPI. [Link]

-

Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC - PubMed Central. [Link]

-

Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability - PubMed Central. [Link]

-

Combining noninvasive brain stimulation with behavioral pharmacology methods to study mechanisms of substance use disorder - PubMed Central. [Link]

-

Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC. [Link]

-

Neurotoxicity induced by alkyl nitrites: Impairment in learning/memory and motor coordination - PubMed. [Link]

-

Recent advances in drug delivery and targeting to the brain - PMC - PubMed Central. [Link]

-

Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf. [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. [Link]

Sources

- 1. Glutarimide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [Treatment of severe barbiturate poisoning by beta-ethyl-beta-methyl-glutarimide (megimide-bemegride)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Treatment of severe barbiturate poisoning with the aid of glutarimide (megimide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Bemegride? [synapse.patsnap.com]

- 9. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Preventing Phosphorylation of the GABAAR β3 Subunit Compromises the Behavioral Effects of Neuroactive Steroids [frontiersin.org]

- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 12. Targeting the Glutamatergic System to Develop Novel, Improved Therapeutics for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pharmacotherapies Targeting GABA-Glutamate Neurotransmission for Treatment-Resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The glutamatergic system in Alzheimer's disease: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabotropic glutamate receptor 3 as a potential therapeutic target for psychiatric and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug binding assays do not reveal specific binding of lacosamide to collapsin response mediator protein 2 (CRMP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of the 3-Methylglutarimide Scaffold: A Technical Guide for Drug Development Professionals

Introduction: The Glutarimide Moiety as a Privileged Scaffold in Medicinal Chemistry

The glutarimide ring, a six-membered piperidine-2,6-dione structure, represents a cornerstone in the architecture of numerous pharmacologically active compounds.[1] While glutarimide itself is largely devoid of direct therapeutic effects, its rigid structure and hydrogen bonding capabilities make it an ideal scaffold for the design of molecules that can precisely interact with biological targets.[1] Historically, the glutarimide core is most famously associated with thalidomide, a compound with a tumultuous past but one that has paved the way for a deeper understanding of targeted protein degradation and the development of immunomodulatory drugs (IMiDs) like lenalidomide.[2][3] These molecules exert their effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins.[2][4]